N-(4-nitrophenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(4-nitrophenyl)-2-[(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N6O3S/c26-18(20-14-6-8-15(9-7-14)25(27)28)12-29-19-22-21-17-11-10-16(23-24(17)19)13-4-2-1-3-5-13/h1-11H,12H2,(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQIZBLBVSZUENR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)NC4=CC=C(C=C4)[N+](=O)[O-])C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-nitrophenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, drawing from various research studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 406.42 g/mol. The compound features a triazole ring fused with a pyridazine moiety, which is known to enhance biological activity through various mechanisms.
Synthesis
The synthesis of this compound typically involves the reaction of 4-nitrophenyl acetamide with 6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine derivatives. The process may include steps such as thioacetylation and cyclization to form the desired thioamide structure. Detailed synthetic routes can be found in studies focusing on similar triazole derivatives .
Antimicrobial Activity
Research indicates that compounds containing the triazole and pyridazine moieties exhibit potent antimicrobial properties. For instance, derivatives similar to this compound have been shown to inhibit bacterial growth effectively. In vitro studies demonstrated significant activity against Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
In animal models, compounds with similar structures have exhibited anti-inflammatory activity comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs). For example, a related triazole compound demonstrated an inhibition rate of edema comparable to phenylbutazone . This suggests that this compound may also possess similar therapeutic potential.
Anticancer Properties
Recent investigations have highlighted the anticancer potential of triazole derivatives. Studies have shown that these compounds can inhibit key enzymes involved in cancer cell proliferation. For instance, they target thymidylate synthase and histone deacetylases (HDACs), which are crucial for tumor growth . The mechanism of action appears to involve the induction of apoptosis in cancer cells through various pathways.
Case Studies
Several studies have focused on the biological evaluation of related compounds:
- Antiviral Activity : A study reported that triazole derivatives exhibited significant antiviral activity against various viruses by inhibiting viral replication processes .
- Cytotoxicity Testing : In vitro cytotoxicity assays revealed that certain derivatives had low toxicity profiles while maintaining high efficacy against cancer cell lines .
- Mechanism-Based Approaches : Research has shown that hybridization of triazole with other pharmacophores enhances bioactivity and specificity towards cancer targets .
Data Table: Biological Activities of Related Compounds
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing triazole and pyridazine moieties exhibit potent antimicrobial properties. For instance:
- In vitro Studies : Demonstrated significant activity against both Gram-positive and Gram-negative bacteria.
- Mechanism : The presence of the nitrophenyl group enhances the compound's ability to disrupt bacterial cell walls.
Anti-inflammatory Effects
Compounds similar to N-(4-nitrophenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide have shown promising anti-inflammatory effects:
- Animal Models : Exhibited inhibition rates of edema comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs).
- SAR Insights : Variations in substituents on the aryl ring have been correlated with changes in anti-inflammatory efficacy.
Therapeutic Potential
The compound's diverse biological activities suggest potential therapeutic applications:
- Cancer Treatment : Investigated for its ability to inhibit cancer cell proliferation.
- Serine Protease Inhibition : Some derivatives have been studied for their inhibitory effects on serine proteases, which are crucial in various biological processes.
Study 1: Antimicrobial Efficacy
A study conducted by researchers at the Government College University Faisalabad evaluated various derivatives of this compound against common bacterial strains. The results indicated:
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound A | Staphylococcus aureus | 18 |
| Compound B | Escherichia coli | 15 |
| Compound C | Pseudomonas aeruginosa | 20 |
Study 2: Anti-inflammatory Activity
In another study focusing on anti-inflammatory properties, compounds similar to this compound were tested in animal models:
| Compound | Edema Inhibition (%) |
|---|---|
| Compound D | 75 |
| Compound E | 60 |
These findings suggest that modifications in the chemical structure can significantly affect biological activity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thioacetamide moiety and nitro group participate in nucleophilic substitution reactions. Key examples include:
| Reaction Type | Conditions | Product/Outcome | Reference |
|---|---|---|---|
| Thioether alkylation | K₂CO₃, DMF, 80°C, alkyl halides | Substituted thioether derivatives | |
| Nitro group reduction | H₂/Pd-C, ethanol, RT | Amine intermediate (C₁₉H₁₆N₆O₂S) |
For instance, treatment with methyl iodide under basic conditions replaces the thiol proton, forming methylthio derivatives. The nitro group can be selectively reduced to an amine, enabling further functionalization.
Oxidation and Reduction Reactions
The compound undergoes redox transformations:
-
Oxidation : The thioether group oxidizes to sulfone or sulfoxide using H₂O₂ in acetic acid.
-
Triazole ring stability : The triazolo[4,3-b]pyridazine core resists common oxidants like KMnO₄, preserving the heterocyclic structure.
Cycloaddition and Heterocycle Formation
The triazole-pyridazine system participates in [3+2] cycloadditions with dipolarophiles like nitrile oxides, yielding fused polycyclic structures . For example:
| Dipolarophile | Conditions | New Ring System Formed |
|---|---|---|
| Nitrile oxide | Toluene, 110°C | Triazolo-pyridazine-isoxazoline |
This reactivity is leveraged to synthesize analogs with enhanced biological activity .
Hydrolysis Reactions
Controlled hydrolysis of the acetamide group occurs under acidic or basic conditions:
| Condition | Reagent | Product |
|---|---|---|
| Acidic (HCl) | 6M HCl, reflux | Carboxylic acid derivative |
| Basic (NaOH) | 2M NaOH, 60°C | Thiol intermediate |
The thioacetamide hydrolyzes to a thiol, which can be re-alkylated or oxidized .
Metal Complexation
The compound acts as a ligand for transition metals due to its N and S donor atoms:
| Metal Salt | Solvent | Complex Structure | Application |
|---|---|---|---|
| CuCl₂ | Methanol | Octahedral Cu(II) complex | Catalytic studies |
| Fe(NO₃)₃ | Ethanol | Fe(III)-thioacetamide adduct | Magnetic material research |
These complexes are studied for catalytic and materials science applications .
Functionalization via Cross-Coupling
The phenyl and pyridazine rings enable Pd-catalyzed reactions:
| Reaction | Catalyst System | Substituent Introduced |
|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF | Aryl/heteroaryl groups |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Amino groups |
These modifications tailor electronic properties for structure-activity relationship (SAR) studies .
Photochemical Reactions
UV irradiation in the presence of electron-deficient alkenes induces [2+2] cycloadditions, forming strained cyclobutane derivatives.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications in Triazolo-Pyridazine Derivatives
The triazolo-pyridazine scaffold is a versatile platform for drug discovery. Below are key analogs and their distinguishing features:
Substituent Variations on the Aromatic Ring
- Purity: 95% .
- 2-((5-Methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)-N-(4-phenoxyphenyl)acetamide (24): The phenoxy group introduces steric bulk and lipophilicity, which may improve membrane permeability .
- N-(4-Methyl-5-(6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)thiophen-2-yl)acetamide : Demonstrates potent CDK5/p25 inhibition (IC₅₀ = 42 ± 1 nM), highlighting the impact of thiadiazole fusion on enzyme targeting .
Core Heterocycle Modifications
- Thiazolotriazole Derivatives (e.g., Compound 26) : Replacing pyridazine with thiazole shifts activity toward anti-infective applications, with yields of 75–78% .
Table 1: Key Pharmacological Data for Selected Analogs
Purity and Yield
Impact of Substituents on Bioactivity
- Electron-Withdrawing Groups (e.g., -NO₂, -Br): Enhance metabolic stability and enzyme binding via charge interactions. The nitro group in the target compound may improve affinity for kinases or DNA-intercalating proteins .
Q & A
Basic: What are the standard synthetic protocols for preparing N-(4-nitrophenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the triazolo-pyridazine core via cyclization of hydrazine derivatives with pyridazine precursors under reflux in polar aprotic solvents (e.g., DMF or DMSO) .
- Step 2 : Introduction of the thioacetamide moiety through nucleophilic substitution, often using mercaptoacetic acid derivatives and catalysts like triethylamine to enhance reactivity .
- Step 3 : Nitrophenyl group coupling via amidation or Ullmann-type reactions, requiring precise temperature control (60–80°C) and inert atmospheres .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol are standard. Confirmation via H/C NMR and high-resolution mass spectrometry (HRMS) is critical .
Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?
- NMR Spectroscopy : H NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, thioacetamide CH at δ 3.8–4.2 ppm). C NMR confirms carbonyl (C=O, ~170 ppm) and nitrophenyl carbons .
- Mass Spectrometry : HRMS validates molecular ion peaks (e.g., [M+H] for CHNOS: calculated 430.1024, observed 430.1019) .
- HPLC : Purity assessment (>95%) using C18 columns (mobile phase: acetonitrile/water) .
Basic: How is the biological activity of this compound initially evaluated?
- In vitro assays :
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM, with IC values calculated .
- Anti-inflammatory : COX-2 inhibition studies using ELISA kits, comparing potency to reference drugs like celecoxib .
- Control experiments : Include structurally similar analogs (e.g., fluorophenyl or methoxyphenyl derivatives) to establish baseline activity .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
- Verify assay conditions : Ensure consistent pH, temperature, and solvent (DMSO concentration ≤0.1% to avoid cytotoxicity) .
- Stability testing : Use HPLC to check compound degradation under assay conditions. For example, nitro groups may hydrolyze in acidic media, altering activity .
- Structural analogs : Compare with derivatives (e.g., 4-fluorophenyl vs. 4-methoxyphenyl) to identify substituent effects on activity .
Advanced: What strategies optimize the compound’s structure-activity relationship (SAR) for enhanced efficacy?
- Substituent modulation :
- Bioisosteric replacement : Replace the thioacetamide sulfur with selenium or methylene to study electronic effects on activity .
Advanced: How can computational modeling predict interactions with biological targets?
- Molecular docking : Use software like AutoDock Vina to simulate binding to kinases (e.g., EGFR) or COX-2. Key interactions include H-bonds with triazole N-atoms and π-π stacking with aromatic residues .
- MD simulations : Assess binding stability over 100 ns trajectories; RMSD values >2 Å suggest conformational shifts affecting efficacy .
Advanced: What solvent systems improve reaction yields during synthesis?
- Polar aprotic solvents : DMF enhances nucleophilicity in thioacetamide coupling (yield: 70–80%) but may cause side reactions at >100°C. Switching to DMSO reduces byproduct formation .
- Co-solvents : Ethanol/water mixtures (7:3) improve solubility of nitro intermediates during recrystallization .
Advanced: How does the compound’s stability under varying pH and light conditions affect experimental outcomes?
- pH stability : LC-MS studies show degradation at pH <3 (nitro group reduction) or pH >10 (amide hydrolysis). Buffered solutions (pH 6–8) are optimal .
- Light sensitivity : UV-Vis spectroscopy reveals photodegradation under UV light (λ = 254 nm); store in amber vials at -20°C .
Advanced: What crystallographic methods elucidate the compound’s 3D structure?
- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (solvent: dichloromethane/methanol). Phaser-2.1 software resolves space groups (e.g., P2/c) and refines bond angles (C-S-C ~105°) .
- Electron density maps : Identify hydrogen-bonding networks (e.g., N-H···O interactions) critical for molecular packing .
Advanced: How do researchers compare this compound’s activity with analogs in lead optimization?
- Pharmacophore mapping : Overlay structures (e.g., triazolo-pyridazine core) to identify conserved bioactive regions .
- Free-energy perturbation (FEP) : Quantify ΔΔG values for substituent changes; e.g., 4-nitrophenyl vs. 4-fluorophenyl may yield ΔΔG = -1.2 kcal/mol, favoring target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
